3,4-Dichlorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.07e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249832. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQUYZPMWMLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073310 | |

| Record name | 3,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2974-92-7 | |

| Record name | PCB 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2974-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSW7P9K6HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dichlorobiphenyl: Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobiphenyl (PCB 12) is a specific congener of the polychlorinated biphenyl (PCB) class of compounds. Historically, PCBs were utilized as coolants and lubricants in a variety of electrical equipment.[1] However, their production was banned in many countries due to their environmental persistence and adverse health effects.[1] Despite the cessation of widespread manufacturing, PCBs, including this compound, remain a subject of significant scientific interest due to their continued presence in the environment and their complex toxicological profiles. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, synthesis methodologies, analytical determination, and toxicological significance, tailored for the scientific community.

Chemical Identification and Physicochemical Properties

Proper identification and understanding of the fundamental properties of this compound are paramount for any scientific investigation.

IUPAC Name and CAS Number

Molecular Structure and Properties

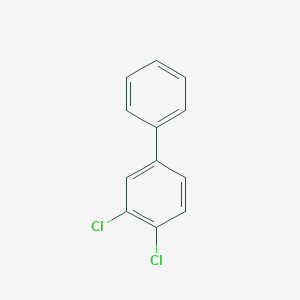

The molecular structure of this compound consists of a biphenyl backbone with two chlorine atoms attached to the 3 and 4 positions of one of the phenyl rings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂ | [2][3][4] |

| Molecular Weight | 223.10 g/mol | [1][3][4] |

| Melting Point | 46-47 °C | [4] |

| Boiling Point | 322 °C | [4] |

| Flash Point | >100 °C | [4] |

Synthesis of this compound

The synthesis of this compound in a laboratory setting is crucial for obtaining pure standards for analytical and toxicological studies. One established method involves the arylation of benzene using a diaroyl peroxide as the aryl radical source.[8] This procedure is favored for its straightforward operations and good yield of the pure product.[8]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Part A: Preparation of bis-3,4-dichlorobenzoyl peroxide

-

In a 2-liter beaker, slowly add 40 g (0.51 mole) of sodium peroxide to 400 ml of water, maintaining the temperature at 0–5 °C using an ice bath.

-

Prepare a solution of 167.6 g (0.8 mole) of 3,4-dichlorobenzoyl chloride in 400 ml of dry toluene.

-

Add the toluene solution dropwise to the vigorously stirred peroxide solution over a period of 1 hour, ensuring the temperature remains low.

-

Continue stirring for an additional 2 hours.

-

Filter the resulting precipitate using a suction funnel, wash with 600 ml of cold water, and air-dry overnight to obtain crude bis-3,4-dichlorobenzoyl peroxide.

-

Purify the crude product by dissolving it in chloroform and precipitating with methanol.

Part B: Arylation of Benzene

-

In a 1-liter round-bottomed flask, prepare a boiling solution of 3 g of m-dinitrobenzene in 800 ml of dry, reagent-grade benzene.

-

Add 38 g (0.1 mole) of the prepared bis-3,4-dichlorobenzoyl peroxide to the boiling benzene solution.

-

Boil the resulting solution under reflux for 40 hours.

Part C: Purification of this compound

-

Distill the solvent from the reaction mixture until the residual volume is approximately 200 ml.

-

Allow the mixture to cool, which will cause 3,4-dichlorobenzoic acid to separate. Remove the acid by suction filtration and wash with a small amount of cold benzene, followed by 100 ml of petroleum ether.

-

Further concentrate the filtrate and washings by distillation to about 60 ml, cool, and remove any additional precipitated acid.

-

Combine the filtrate and washings and chromatograph on a 30 cm x 3.5 cm column of basic alumina, eluting with petroleum ether.

-

Distill the solvent from the eluate.

-

Distill the residual crude this compound under reduced pressure to yield the pure product.

Analytical Methodologies

The accurate determination of this compound in various matrices is essential for environmental monitoring and toxicological research. Gas chromatography (GC) is the most common analytical technique employed.

Overview of Analytical Techniques

-

Gas Chromatography-Electron Capture Detection (GC-ECD): This is a widely used method for the analysis of PCBs due to its high sensitivity to halogenated compounds.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification and quantification of PCB congeners based on their mass-to-charge ratio.[5]

-

Enzyme-Linked Immunosorbent Assay (ELISA): An indirect competitive ELISA (ic-ELISA) has been developed for the specific determination of this compound in sediment samples, offering a screening tool for environmental analysis.[4]

Sample Preparation and Analysis Workflow (GC-based)

Caption: General workflow for the analysis of this compound.

Example Protocol: ic-ELISA for Sediment Samples

This is a summary of a developed ic-ELISA method.[4]

-

Antigen Coating: Coat microtiter plates with the coating antigen.

-

Blocking: Block non-specific binding sites.

-

Competitive Reaction: Add standard solutions or sample extracts and a specific polyclonal antibody against this compound to the wells and incubate.

-

Secondary Antibody: Add a horseradish peroxidase-labeled secondary antibody and incubate.

-

Substrate Addition: Add the substrate solution and incubate to allow for color development.

-

Stopping the Reaction: Stop the reaction with a suitable stopping solution.

-

Measurement: Measure the absorbance at the appropriate wavelength. The concentration of this compound is inversely proportional to the color signal.

Toxicological Profile and Applications

The toxicology of PCBs is complex, with effects varying between different congeners. While much of the research has focused on "dioxin-like" PCBs, understanding the specific effects of congeners like this compound is an active area of investigation.

Toxicological Summary

-

General PCB Toxicity: PCBs are known to cause a range of adverse health effects, including skin conditions like chloracne, as well as potential impacts on the immune, reproductive, nervous, and endocrine systems.[9]

-

Metabolism: PCBs are absorbed through inhalation, oral, and dermal routes.[9] They are transported in the blood, often bound to albumin.[1]

-

Specific Toxicity of this compound: While detailed toxicological studies specifically on this compound are less common than for other congeners, it is classified with GHS hazard statements indicating it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1]

-

"Dioxin-Like" Effects: Some PCBs, particularly non-ortho substituted congeners, exhibit "dioxin-like" toxicity by binding to the aryl hydrocarbon receptor (AhR).[10]

Industrial Applications

Direct industrial applications of isolated this compound are not well-documented, as PCBs were typically used as commercial mixtures (Aroclors). However, structurally related compounds, such as 3,4-dichlorophenyl isocyanate, are important intermediates in the synthesis of herbicides and pharmaceuticals.[3][11]

Conclusion

This compound, as a specific PCB congener, continues to be a compound of interest for environmental and toxicological research. A thorough understanding of its chemical properties, synthesis, and analytical detection is fundamental for accurate scientific investigation. While the broader toxicological effects of PCBs are well-established, further research into the specific mechanisms of action of individual congeners like this compound is warranted to fully assess their potential risks to human health and the environment.

References

-

Biphenyl, 3,4-dichloro - Organic Syntheses Procedure. [Link]

-

Product information, this compound (3,4-PCB) | P&S Chemicals. [Link]

-

This compound | C12H8Cl2 | CID 18102 - PubChem. [Link]

-

Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed. [Link]

-

3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem. [Link]

-

This compound CAS#: 2974-92-7 • ChemWhat | Database of Chemicals & Biologicals. [Link]

-

This compound - ESSLAB. [Link]

-

Synthesis of 4,4'-Dichlorobiphenyl - PrepChem.com. [Link]

-

chronic toxicity summary - OEHHA. [Link]

-

3,4-Dichlorophenyl isocyanate - Lanxess. [Link]

- CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google P

-

An indirect competitive enzyme-linked immunosorbent assay for the determination of this compound in sediment using a specific polyclonal antibody - RSC Publishing. [Link]

Sources

- 1. This compound | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents [patents.google.com]

- 3. 3,4-Dichlorophenyl isocyanate [lanxess.com]

- 4. An indirect competitive enzyme-linked immunosorbent assay for the determination of this compound in sediment using a specific polyclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Elimination of inhaled 3,3′-dichlorobiphenyl (CB11) and the formation of the 4-hydroxylated metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. esslabshop.com [esslabshop.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4-Dichlorophenyl Isocyanate Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

"3,4-Dichlorobiphenyl" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dichlorobiphenyl

This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds that were once widely used in various industrial applications.[1][2] Due to their environmental persistence and adverse health effects, the production of PCBs was banned in many countries in the 1970s.[1][2] However, they continue to be a subject of significant research interest due to their presence in the environment and potential for bioaccumulation.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

Molecular Identity and Structure

A foundational understanding of this compound begins with its basic molecular and structural characteristics.

-

Molecular Weight: 223.09 g/mol [2]

-

CAS Number: 2974-92-7[2]

-

IUPAC Name: 1,2-dichloro-4-phenylbenzene[2]

-

Synonyms: PCB 12[4]

The structural arrangement of the chlorine atoms on the biphenyl backbone is a critical determinant of its chemical behavior and toxicological profile.

Caption: 2D structure of this compound.

Physical Properties

The physical properties of this compound govern its transport, distribution, and fate in the environment. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 49.5 °C | [5] |

| Boiling Point | 289.78 °C (estimated) | [5] |

| Water Solubility | 7.92 µg/L at 25 °C | [5] |

| XLogP3 | 5.3 | [2] |

Melting and Boiling Points: The melting point of 49.5 °C indicates that this compound is a solid at room temperature.[5] The estimated boiling point is relatively high, which is characteristic of PCBs and contributes to their persistence.

Solubility: With a very low water solubility of 7.92 µg/L, this compound is hydrophobic.[5] This property is a key factor in its tendency to partition from aqueous environments into soil, sediment, and biological tissues.

Octanol-Water Partition Coefficient (LogP): The XLogP3 value of 5.3 is a measure of its lipophilicity.[2] A high LogP value indicates a strong affinity for fatty tissues, leading to its bioaccumulation in organisms.

Chemical Properties and Reactivity

Synthesis: this compound can be synthesized through various laboratory methods. One common approach involves the arylation of benzene using a diaroyl peroxide as the aryl radical source, starting from 3,4-dichloroaniline.[6] Another method involves the chlorination of acetanilide to produce 4-chloroacetanilide, which is then hydrolyzed and further chlorinated to yield 3,4-dichloroaniline as a precursor.[7]

Reactivity and Degradation: Polychlorinated biphenyls are known for their chemical stability. However, they can undergo degradation under specific environmental conditions.

-

Microbial Degradation: Some microorganisms, such as the white rot fungus Phanerochaete chrysosporium, have demonstrated the ability to degrade dichlorobiphenyls.[8] The degradation process can lead to the formation of metabolites like 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[8]

-

Chemical Degradation: Reductive dechlorination using systems like a hybrid of zero-valent iron (Fe⁰) and magnetite (Fe₃O₄) nanoparticles has been shown to be effective in degrading tetrachlorobiphenyls, suggesting a potential pathway for the degradation of dichlorobiphenyls as well.[9] The degradation of 3,4-dichloroaniline, a related compound, has been achieved using dielectric barrier discharge plasma, which generates reactive species that break down the molecule.[10]

Spectral Data for Characterization

Spectroscopic techniques are essential for the unambiguous identification and quantification of this compound.

Mass Spectrometry: Mass spectrometry is a primary tool for detecting and confirming the presence of PCBs. The predicted monoisotopic mass of this compound is 222.0003 Da.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum are unique to the specific arrangement of atoms in this compound, allowing for its structural confirmation.[12]

Analytical Methodologies

The accurate detection and quantification of this compound in environmental samples require robust analytical methods. A generalized workflow for the analysis of PCBs in soil is outlined below.

Caption: Generalized workflow for the analysis of this compound in soil.

Experimental Protocol: Extraction and Analysis from Soil

-

Sample Preparation: A known weight of the soil sample is taken. Surrogate standards are often added to monitor the efficiency of the extraction process.[13]

-

Extraction: Soxhlet extraction is a commonly used technique where the sample is continuously washed with a solvent like dichloromethane for an extended period (e.g., 24 hours).[13][14]

-

Cleanup: The crude extract is then passed through a chromatography column containing an adsorbent such as alumina or silica gel. This step removes interfering compounds.[13][14]

-

Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen.[13]

-

Analysis: The final extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16] The GC separates the components of the mixture, and the MS provides detection and confirmation based on the mass-to-charge ratio of the compound and its fragmentation pattern.

Environmental Fate and Toxicology

Environmental Fate: The physical and chemical properties of this compound, particularly its low water solubility and high lipophilicity, contribute to its persistence in the environment. It tends to adsorb to soil and sediment particles and can bioaccumulate in the food chain.[17][18] Its volatility, though low, can be influenced by environmental conditions, allowing for atmospheric transport.[19] The Henry's Law constant is a key parameter in modeling this air-water exchange.[20][21]

Toxicology: this compound is classified with specific health and environmental hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

Health Hazards: It may cause damage to organs through prolonged or repeated exposure.[2]

-

Environmental Hazards: It is very toxic to aquatic life.[2]

The toxicological effects of PCBs can vary depending on the specific congener.[22] Common health effects associated with PCB exposure include skin conditions like chloracne.[2]

References

- Organic Syntheses Procedure. (n.d.). Biphenyl, 3,4-dichloro-.

- PubChem. (n.d.). 3,4'-Dichlorobiphenyl.

- PubChem. (n.d.). This compound.

- AccuStandard. (n.d.). This compound CAS # 2974-92-7.

- AccuStandard. (n.d.). This compound CAS # 2974-92-7.

- Chen, H., & Zhuang, H. (2012). Determination of 3,4-dichlorinated biphenyl in soil samples by real-time immuno-PCR assay. Journal of Environmental Sciences, 24(12), 2191-2197.

- PubChemLite. (n.d.). This compound (C12H8Cl2).

- PubChemLite. (n.d.). 3,4'-dichlorobiphenyl (C12H8Cl2).

- ChemicalBook. (2024). This compound.

- PubChem. (n.d.). 3,3'-Dichlorobiphenyl.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- ChemicalBook. (n.d.). This compound CAS#: 2974-92-7.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (2024). 3,4'-DICHLOROBIPHENYL.

- AccuStandard. (n.d.). 2-Hydroxy-3',4'-dichlorobiphenyl.

- ResearchGate. (n.d.). Synthesis of 14C‐labelled polychlorobiphenyls derived from the labelled 4‐chloro‐, 2,5‐dichloro‐, 3,4‐dichloro‐, 2,3‐dichloro‐2,4,5‐trichloro‐ and 2,3,6‐trichloroanilines.

- PubMed Central. (n.d.). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin.

- nau.edu. (n.d.). Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11).

- ESSLAB. (n.d.). This compound.

- Forest Products Laboratory. (n.d.). Degradation of 4,4'-Dichlorobiphenyl, 3,3',4,4'-Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium.

- Taylor & Francis Online. (n.d.). Dechlorination of 3,3′,4,4′-tetrachlorobiphenyl in aqueous solution by hybrid Fe0/Fe3O4 nanoparticle system.

- PrepChem.com. (n.d.). Synthesis of 4,4'-Dichlorobiphenyl.

- ChemicalBook. (n.d.). 3,4'-DICHLOROBIPHENYL CAS#: 2974-90-5.

- Unknown Source. (n.d.). Analytical Methods.

- Situ Biosciences. (n.d.). Environmental Fate and Aquatic Toxicology.

- Unknown Source. (n.d.). Henry's Law Constants.

- EPA NEPS. (n.d.). Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater.

- PubChem. (n.d.). 2,2',3,3',4-Pentachlorobiphenyl.

- PubChem. (n.d.). 4,4'-Dichlorobiphenyl.

- ResearchGate. (n.d.). Environmental Fate and Global Distribution of Polychlorinated Biphenyls.

- DOI. (n.d.). Ecological fate, effects and prospects for the elimination of environmental polychlorinated biphenyls (PCBs).

- ACP. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent.

- Chemistry LibreTexts. (2023). Henry's Law.

- PubMed. (n.d.). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor.

- DTIC. (1987). Evaluation and Prediction of Henry's Law Constants and Aqueous Solubilities for Solvents and Hydrocarbon Fuel Components.

- NIST WebBook. (n.d.). 1,1'-Biphenyl, 4,4'-dichloro-.

Sources

- 1. 3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2974-92-7 [chemicalbook.com]

- 4. Determination of 3,4-dichlorinated biphenyl in soil samples by real-time immuno-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2974-92-7 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C12H8Cl2) [pubchemlite.lcsb.uni.lu]

- 12. spectrabase.com [spectrabase.com]

- 13. www7.nau.edu [www7.nau.edu]

- 14. env.go.jp [env.go.jp]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Environmental Fate and Aquatic Toxicology - Situ Biosciences [situbiosciences.com]

- 18. academic.oup.com [academic.oup.com]

- 19. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. acp.copernicus.org [acp.copernicus.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3,4-Dichlorobiphenyl" molecular structure and formula

An In-Depth Technical Guide to 3,4-Dichlorobiphenyl (PCB 12)

Abstract

This compound, designated as PCB congener 12, is a member of the polychlorinated biphenyl (PCB) class of synthetic organochlorine compounds. Historically, PCBs were valued for their chemical inertness and utility as dielectric and coolant fluids, but their production was banned due to profound environmental persistence and toxicity.[1] This guide provides a comprehensive technical overview of this compound, consolidating information on its molecular structure, physicochemical properties, synthetic pathways, analytical methodologies, and toxicological profile. It is intended for researchers in environmental science, toxicology, and drug development who require a detailed understanding of this specific congener for reference, experimental design, or hazard assessment.

Molecular Identity and Structure

This compound is a specific isomer within the dichlorobiphenyl homolog group, which includes 12 possible isomers.[2] Its identity is defined by the precise arrangement of two chlorine atoms on one of the biphenyl rings.

-

Molecular Formula: C₁₂H₈Cl₂[3]

-

IUPAC Name: 1,2-dichloro-4-phenylbenzene[3]

-

Synonyms: PCB 12, 3,4-DiCB[3]

The structural configuration is crucial as the toxicological properties of PCBs are highly dependent on the congener's specific structure.[7]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. esslabshop.com [esslabshop.com]

- 7. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 3,4-Dichlorobiphenyl

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobiphenyl

This compound is a polychlorinated biphenyl (PCB) congener, a class of organic compounds that has garnered significant scientific interest due to its widespread industrial applications and subsequent environmental persistence. As an isomer-specific standard, this compound is crucial for toxicological research, environmental monitoring, and the study of metabolic pathways of more complex PCB mixtures. Its synthesis in a controlled laboratory setting is fundamental for obtaining the high-purity material required for these applications. This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and protocols grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Biphenyl Core

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon sigma bond connecting the two phenyl rings. A retrosynthetic disconnection across this C-C bond reveals the primary synthetic strategies, which rely on coupling two distinct aryl fragments. The choice of reaction is dictated by factors such as starting material availability, desired yield, scalability, and tolerance to the chloro-substituents. Key methods, including modern palladium-catalyzed cross-couplings and classical radical or copper-mediated reactions, will be explored.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, prized for its mild conditions, high functional group tolerance, and generally excellent yields.[1][2] The reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3]

Mechanistic Insight

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3,4-dichlorobenzene), forming a square-planar Pd(II) intermediate.[3] This is often the rate-determining step, with reactivity trends of I > Br > Cl.[6]

-

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.[4][7]

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Visualizing the Catalytic Cycle

Sources

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 3,4-Dichlorobiphenyl (PCB 7)

Executive Summary

3,4-Dichlorobiphenyl (3,4-DCB), also known as PCB congener 7, is a lower-chlorinated biphenyl of significant toxicological interest. Unlike higher-chlorinated, dioxin-like PCBs, the toxicity of 3,4-DCB is not primarily mediated by the aryl hydrocarbon receptor (AhR). Instead, its adverse effects are largely dependent on metabolic activation into reactive intermediates that induce cytotoxicity, genotoxicity, and oxidative stress. This guide provides an in-depth analysis of the in vitro toxicological profile of 3,4-DCB, detailing the core mechanisms of its toxicity and providing field-proven protocols for its assessment. We will explore the pivotal role of cytochrome P450-mediated metabolism and delineate robust methodologies for quantifying key toxicological endpoints, offering researchers a comprehensive framework for investigating this compound.

Introduction to this compound (PCB 7)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial applications.[1] Although their production is now banned, they persist in the environment. 3,4-DCB is a non-dioxin-like, ortho-unsubstituted congener. Its toxicological significance stems from its presence in the environment and its potential to be metabolized into more toxic compounds.

The primary hypothesis underpinning 3,4-DCB toxicity is that its effects are not caused by the parent compound itself but by its metabolic products.[2][3] In vitro systems, particularly those utilizing metabolically competent cells like human hepatoma (HepG2) lines, are invaluable for dissecting these mechanisms without the confounding variables of an in vivo model.[2][3]

Core Toxicological Mechanisms: An In Vitro Perspective

Metabolic Activation: The Genesis of Toxicity

The toxic potential of 3,4-DCB is unlocked through metabolic activation, primarily by Cytochrome P450 (CYP) enzymes. This process transforms the relatively inert parent compound into highly reactive metabolites, such as catechols and quinones.

-

Expertise & Experience: The choice of an in vitro model with robust CYP activity is paramount. Human hepatoma cells, such as HepG2, are frequently used as they express a range of relevant CYP enzymes and phase II conjugation enzymes, providing a more complete metabolic picture.[2][3] These metabolites, particularly catechols, can undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress.[4]

Aryl Hydrocarbon Receptor (AhR) Interaction

While dioxin-like PCBs exert their toxicity primarily through potent activation of the AhR, 3,4-DCB is classified as a non-dioxin-like PCB with weak AhR-inducing activity.[5][6] Its toxic effects are generally considered to be independent of this pathway, distinguishing it mechanistically from congeners like 3,4,3',4'-tetrachlorobiphenyl.[7]

Key In Vitro Toxicological Endpoints & Protocols

This section details validated in vitro assays to probe the core toxicological effects of 3,4-DCB. The protocols are designed to be self-validating, incorporating appropriate controls for robust and reproducible data.

Cytotoxicity Assessment: Measuring Cell Viability

Causality: 3,4-DCB-induced cytotoxicity is often a consequence of mitochondrial dysfunction and loss of membrane integrity, driven by its reactive metabolites.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method to assess metabolic activity as an indicator of cell viability.[8][9] Living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 10 | 92 ± 5.1 |

| 25 | 78 ± 6.3 |

| 50 | 55 ± 4.8 |

| 100 | 31 ± 5.5 |

| 200 | 15 ± 3.9 |

Note: Data are hypothetical and for illustrative purposes. IC50 value would be determined from the dose-response curve.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Exposure: Treat cells with a range of 3,4-DCB concentrations (e.g., 0-200 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.[10]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

Caption: Workflow for assessing 3,4-DCB cytotoxicity using the MTT assay.

Genotoxicity Assessment: Detecting DNA Damage

Causality: The reactive metabolites of 3,4-DCB can form adducts with DNA or induce oxidative stress, leading to single- and double-strand DNA breaks.

Recommended Assay: The Single Cell Gel Electrophoresis (Comet) Assay is a sensitive and visually intuitive method for detecting DNA damage at the level of individual cells.[11][12] When cells with damaged DNA are lysed and subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail."[11] The intensity and length of the tail are proportional to the amount of DNA damage.[12]

-

Cell Preparation & Exposure: Treat a suitable cell line (e.g., human lymphocytes or HepG2 cells) with 3,4-DCB for a defined period (e.g., 2-4 hours).

-

Cell Embedding: Mix approximately 1 x 10⁴ cells with low melting point agarose and pipette onto a pre-coated microscope slide.[12] Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to remove cell membranes and proteins, leaving behind the DNA nucleoid.[11][13]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[13]

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[12]

-

Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).[13]

-

Visualization & Analysis: Visualize the comets using a fluorescence microscope.[13] Quantify DNA damage using specialized image analysis software to measure parameters like % Tail DNA or Tail Moment.

Caption: Key steps of the alkaline Comet assay for DNA damage detection.

Oxidative Stress Induction

Causality: As previously mentioned, the redox cycling of catechol and quinone metabolites of 3,4-DCB is a major source of intracellular ROS, overwhelming the cell's antioxidant defenses and leading to oxidative damage.

Recommended Assay: The 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) assay is a widely used method for measuring total intracellular ROS.[14][15] The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[16] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[14][16]

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

DCFH-DA Loading: Wash the cells once with warm phosphate-buffered saline (PBS). Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[15][16]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Compound Exposure: Add the desired concentrations of 3,4-DCB to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[14][16] Readings can be taken kinetically over time or as a single endpoint.

Caption: Metabolic activation of 3,4-DCB leads to ROS and cell damage.

Advanced In Vitro Models & Future Directions

While 2D cell monolayers are foundational, the field is advancing toward more physiologically relevant systems.

-

3D Liver Spheroids: These models better mimic the cell-cell interactions and metabolic gradients of the liver, offering improved prediction of long-term and chronic toxicity.[17]

-

Transcriptomics/Proteomics: High-throughput screening methods can provide a global view of the cellular pathways disrupted by 3,4-DCB and its metabolites, revealing novel mechanisms of toxicity and identifying potential biomarkers of exposure.

Conclusion

The in vitro toxicological profile of this compound is intrinsically linked to its metabolic activation. Its primary mechanisms of toxicity—cytotoxicity, genotoxicity, and oxidative stress—are all downstream consequences of the formation of reactive metabolites. The assays and protocols detailed in this guide provide a robust framework for researchers to investigate these effects with precision and confidence. By understanding the causality behind the experimental choices and employing self-validating systems, scientists can generate high-quality, reproducible data that accurately characterizes the risks associated with this environmental contaminant.

References

-

Azqueta, A., & Collins, A. R. (2013). The in vitro comet-based DNA repair assay: a standardized protocol. Nature Protocols. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Azqueta, A., Muruzabal, D., & Spivak, G. (2019). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Liao, W., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18101, 3,4'-Dichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18102, this compound. Retrieved from [Link]

-

JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

-

Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]

-

Bio-protocol. (n.d.). ROS Assay. Retrieved from [Link]

-

MDPI. (2024). From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. International Journal of Molecular Sciences. [Link]

-

National Institutes of Health. (2012). A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11). Toxicological Sciences. [Link]

-

National Institutes of Health. (2020). 3,3′-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology. [Link]

-

ResearchGate. (2020). 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells | Request PDF. [Link]

-

PubMed. (1990). Altered growth control of rat hepatocytes after treatment with 3,4,3',4'-tetrachlorobiphenyl in vivo and in vitro. Carcinogenesis. [Link]

-

ACS Publications. (2020). 3,3′-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology. [Link]

-

Oxford Academic. (2012). A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11). Toxicological Sciences. [Link]

-

ResearchGate. (2012). (PDF) A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3'-Dichlorobiphenyl (PCB11). [Link]

-

Oxford Academic. (2017). Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. Toxicological Sciences. [Link]

-

PubMed. (2020). 3,4-Dihydroxybenzaldehyde attenuates pentachlorophenol-induced cytotoxicity, DNA damage and collapse of mitochondrial membrane potential in isolated human blood cells. Drug and Chemical Toxicology. [Link]

-

PubMed. (2018). 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity. Toxicology in Vitro. [Link]

-

Oxford Academic. (2017). Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. Toxicological Sciences. [Link]

-

PubMed. (1998). 3,4-Dichlorophenylhydroxylamine Cytotoxicity in Renal Cortical Slices From Fischer 344 Rats. Journal of Toxicology and Environmental Health, Part A. [Link]

-

T3DB. (2009). 2,5-Dichlorobiphenyl (T3D0398). Retrieved from [Link]

-

PubMed Central. (2024). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. Toxics. [Link]

-

PubMed. (1983). Stimulation of the conjugation of lipid dienes in hepatic microsomes by 3,3'-dichlorobenzidine. Journal of Biological Chemistry. [Link]

-

National Institutes of Health. (2007). In Vitro Metabolism of 3,4-Methylenedioxymethamphetamine in Human Hepatocytes. Journal of Analytical Toxicology. [Link]

-

PubMed. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. Toxicological Sciences. [Link]

-

ResearchGate. (2024). (PDF) From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36399, 2,4-Dichlorobiphenyl. Retrieved from [Link]

-

PubMed Central. (2024). PCB 37 (3,4,4′-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner. Toxicology and Applied Pharmacology. [Link]

-

PubMed Central. (2022). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology. [Link]

-

PubMed Central. (2014). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Current Topics in Behavioral Neurosciences. [Link]

-

National Institutes of Health. (2018). PCB11 Metabolite, 3,3′-Dichlorobiphenyl-4-ol, Exposure Alters the Expression of Genes Governing Fatty Acid Metabolism in the Absence of Functional Sirtuin 3: Examining the Contribution of MnSOD. International Journal of Molecular Sciences. [Link]

-

PubMed. (1998). Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). Chemosphere. [Link]

-

PubMed Central. (2022). Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Effect of DECB on the hepatocyte apoptosis index in mice with CCl4-induced liver injury. [Link]

-

MDPI. (2018). Oxidative Stress and Inflammatory Response of Skin Fibroblasts Exposed to Chlorpyrifos. Molecules. [Link]

Sources

- 1. This compound | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobiphenyl | C12H8Cl2 | CID 36399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Altered growth control of rat hepatocytes after treatment with 3,4,3',4'-tetrachlorobiphenyl in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. doc.abcam.com [doc.abcam.com]

- 17. Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dichlorobiphenyl (PCB-12): A Technical Guide to its Historical Uses, Contamination Sources, and Analytical Characterization

This in-depth technical guide provides a comprehensive overview of 3,4-Dichlorobiphenyl (PCB-12), a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Designed for researchers, environmental scientists, and drug development professionals, this document delves into the historical industrial applications, primary sources of environmental contamination, and the analytical methodologies required for its precise identification and quantification.

Introduction: The Legacy of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a group of 209 distinct synthetic organochlorine compounds, known as congeners, which were manufactured and widely used throughout the 20th century.[1] Their chemical inertness, thermal stability, and electrical insulating properties made them ideal for a range of industrial applications.[2] However, these same properties contribute to their persistence in the environment, leading to bioaccumulation and adverse health effects.[1][3] Recognizing their toxicity, the manufacture of PCBs was banned in the United States in 1979, and they are now regulated globally under the Stockholm Convention on Persistent Organic Pollutants.[4]

This guide focuses specifically on the congener this compound, designated as PCB-12 in the Ballschmiter-Zell (BZ) numbering system. Understanding the historical pathways of this specific congener into the environment is crucial for assessing its toxicological risk, developing effective remediation strategies, and ensuring the purity of pharmaceutical and other manufactured products.

Historical Uses and Aroclor Formulations: A Primary Contamination Pathway

The primary historical source of this compound in the environment stems from its inclusion in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto.[5] These mixtures were not synthesized to produce specific congeners but were rather complex blends resulting from the chlorination of biphenyl to a target chlorine weight percentage.[5]

This compound was a component of several lower-chlorinated Aroclor formulations. Its presence in these mixtures is a direct result of the manufacturing process, where it was formed as one of many congeners. These Aroclor mixtures were utilized in a variety of "open" and "closed" applications, including:

-

Dielectric and Coolant Fluids: In transformers and capacitors, where their high boiling points and electrical insulating properties were advantageous.[2]

-

Heat Transfer Fluids: In industrial heating and cooling systems.

-

Hydraulic Fluids: Due to their fire-resistant properties.

-

Plasticizers: Incorporated into paints, plastics, and rubber products to enhance flexibility.

-

Carbonless Copy Paper: Used as a solvent in the dye microencapsulation process.

The release of these Aroclor mixtures into the environment through spills, improper disposal, and leaking equipment constitutes the most significant historical source of this compound contamination.

Quantitative Analysis of this compound in Aroclor Mixtures

The following table summarizes the weight percent (wt%) of this compound (PCB-12) in various Aroclor mixtures. This data is critical for source apportionment studies in contaminated sites.

| Aroclor Mixture | This compound (PCB-12) wt% |

| Aroclor 1016 | 0.07 |

| Aroclor 1221 | 0.06 |

| Aroclor 1232 | 0 |

| Aroclor 1242 | 0 |

| Aroclor 1248 | 0 |

| Data sourced from US EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl Characterization[6] |

Non-Aroclor Sources: Inadvertent Byproduct Formation

Beyond its presence in commercial mixtures, evidence suggests that certain PCB congeners can be formed as unintentional byproducts in other industrial chemical manufacturing processes. A notable example is the formation of 3,3'-Dichlorobiphenyl (PCB-11) during the production of diarylide yellow pigments.[7][8]

A similar pathway has been identified as a potential source of this compound. Studies have shown that PCBs can be formed as byproducts during the production of p-Dichlorobenzene (p-DCB), a chemical used in the manufacturing of mothballs, deodorizers, and as a chemical intermediate. The condensation of polychlorobenzenes during the p-DCB production process can lead to the formation of various PCB congeners, including dichlorobiphenyls. While specific quantification of this compound from this source requires further investigation, it represents a plausible and potentially ongoing non-Aroclor contamination pathway.

Environmental Fate and Transport

Once released into the environment, this compound, like other PCBs, exhibits a high degree of persistence. Its movement and distribution are governed by its physicochemical properties. Being a lower-chlorinated congener, it is more volatile and has a higher aqueous solubility compared to more heavily chlorinated PCBs. This influences its partitioning between air, water, soil, and sediment.

The primary transport routes for PCBs in aquatic systems are through waste streams into receiving waters.[2] Due to their hydrophobic nature, PCBs tend to adsorb to organic matter and sediment particles, leading to their accumulation in riverbeds and lake bottoms. From these sediments, they can be reintroduced into the water column and enter the food web, bioaccumulating in aquatic organisms and ultimately in fish, wildlife, and humans.

Analytical Methodologies for the Determination of this compound

The accurate quantification of this compound in various environmental matrices is essential for risk assessment and regulatory compliance. The standard analytical approach involves a multi-step process of extraction, cleanup, and instrumental analysis.

Experimental Protocol: EPA Method 8082A for PCB Analysis in Soil

This protocol provides a detailed, step-by-step methodology for the analysis of this compound in soil samples, based on the principles of U.S. Environmental Protection Agency (EPA) Method 8082A.[6][9][10][11][12]

1. Sample Preparation and Extraction:

-

Objective: To efficiently extract PCBs from the solid soil matrix.

-

Procedure:

-

Weigh approximately 10-30 grams of the soil sample.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Transfer the sample to a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours using a 1:1 mixture of hexane and acetone in a Soxhlet apparatus. This continuous extraction method ensures a high recovery of the target analytes.

-

Alternatively, ultrasonic extraction (EPA Method 3550) or pressurized fluid extraction (EPA Method 3545) can be employed for faster extraction times.[13]

-

2. Extract Cleanup:

-

Objective: To remove interfering co-extracted compounds that could affect the instrumental analysis.

-

Procedure:

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish concentrator or a rotary evaporator.

-

Perform a sulfuric acid cleanup (EPA Method 3665) by shaking the extract with concentrated sulfuric acid to remove oxidizable organic interferences.

-

For further cleanup, pass the extract through a Florisil or silica gel column (EPA Method 3620/3630). This step separates the PCBs from more polar interfering compounds.

-

3. Instrumental Analysis:

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD). A dual-column setup is recommended for confirmation.[9][10]

-

Procedure:

-

Inject a 1-2 µL aliquot of the cleaned extract into the GC-ECD.

-

The gas chromatograph separates the individual PCB congeners based on their boiling points and interaction with the capillary column stationary phase.

-

The electron capture detector provides high sensitivity for halogenated compounds like PCBs.

-

Identify this compound by comparing its retention time to that of a certified reference standard.

-

Quantify the concentration by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

For more definitive, congener-specific analysis, especially at very low concentrations, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) as described in EPA Method 1668A is the preferred methodology.[5][14][15]

Toxicological Profile of this compound

The toxicity of PCBs can vary significantly between different congeners. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

-

H400: Very toxic to aquatic life.[1]

-

H410: Very toxic to aquatic life with long-lasting effects.[1]

The primary health effects associated with PCB exposure in humans and animals include dermal toxicity (such as chloracne), liver damage, and adverse effects on the immune, reproductive, nervous, and endocrine systems.[3][4] The U.S. EPA has classified PCBs as a probable human carcinogen.[3][4] While a detailed toxicological profile for the individual this compound congener is not as extensively studied as some of the more toxic dioxin-like PCBs, its classification indicates a significant potential for harm, particularly with chronic exposure and to aquatic ecosystems.

Case Study: Hudson River PCB Contamination

While not specific to this compound, the contamination of the Hudson River in New York serves as a stark example of the long-term environmental impact of PCB releases from industrial facilities.[16] Extensive contamination of river sediments with Aroclor mixtures has led to fishing restrictions and large-scale remediation efforts. Studies of the congener patterns in the river sediment and biota have been crucial in understanding the fate and transport of PCBs, including their microbial dechlorination over time. Such case studies underscore the importance of understanding the sources and environmental behavior of individual congeners like this compound to effectively manage and remediate contaminated sites.

Conclusion

This compound (PCB-12) has entered the environment primarily through its inclusion in historical Aroclor formulations used in a wide array of industrial applications. The potential for its inadvertent formation as a byproduct in other chemical manufacturing processes, such as the production of p-Dichlorobenzene, highlights the complexity of identifying all sources of PCB contamination. Its persistence and toxicity, particularly to aquatic life, necessitate continued monitoring and research. The use of robust analytical methods, such as EPA Method 8082A and 1668A, is fundamental to accurately assessing the extent of this compound contamination and informing effective environmental management and remediation strategies. This guide serves as a foundational resource for scientific professionals engaged in addressing the legacy of PCB pollution.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2013, May 15). US EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl Characterization at Region 4 Superfund and RCRA Sites. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2021, July 1). Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]

-

Restek. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved from [Link]

-

Restek. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved from [Link]

-

LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 1668A Interlaboratory Validation Study Report. Retrieved from [Link]

-

New Jersey Department of Environmental Protection. (2003, August 20). Method 1668, Revision A Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). SW-846 Test Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

-

Determination of PCB Concentration in Soil. (n.d.). ResearchGate. Retrieved from [Link]

-

Interstate Technology & Regulatory Council (ITRC). (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/. Retrieved from [Link]

-

National Environmental Methods Index (NEMI). (n.d.). Method Summary - 1668a (Water). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4'-Dichlorobiphenyl. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). EPA Region III Interim Guidelines for the Validation of Data Generated Using Method 1668 PCB Congener Data. Retrieved from [Link]

-

The Hudson River: A Case Study of PCB Contamination. (n.d.). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Washington State Department of Ecology. (n.d.). PCB Chemical Action Plan. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Learn about Polychlorinated Biphenyls. Retrieved from [Link]

-

Rodenburg, L. A., Guo, J., Du, S., & Cavallo, G. J. (2010). Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11). Environmental science & technology, 44(8), 2816–2821. Retrieved from [Link]

-

Rodenburg, L. A., Guo, J., Du, S., & Cavallo, G. J. (2010). Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11). PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2013, May 15). US EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl Characterization at Region 4 Superfund and RCRA Sites. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024, September 4). Clinician Brief: PCBs. Retrieved from [Link]

Sources

- 1. This compound | C12H8Cl2 | CID 18102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. Clinician Brief: PCBs | Environmental Health and Medicine Education | ATSDR [atsdr.cdc.gov]

- 5. nj.gov [nj.gov]

- 6. NEMI Method Summary - 8082A [nemi.gov]

- 7. www7.nau.edu [www7.nau.edu]

- 8. Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [discover.restek.com]

- 10. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [discover.restek.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Occurrence of 3,4-Dichlorobiphenyl in Environmental Samples

A Senior Application Scientist's Perspective on a Persistent Environmental Contaminant

Foreword: Understanding the Significance of 3,4-Dichlorobiphenyl (PCB 13)

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulative potential, and toxic effects. While much of the focus has been on the more highly chlorinated and dioxin-like congeners, the lower chlorinated biphenyls, such as this compound (PCB 13), represent a critical piece of the environmental contamination puzzle. Their higher volatility and water solubility compared to their more chlorinated counterparts can lead to different transport and partitioning behaviors in the environment. This guide provides a comprehensive technical overview of the occurrence of this compound in various environmental matrices, intended for researchers, environmental scientists, and professionals in drug development who encounter these persistent organic pollutants in their work. We will delve into the sources, environmental fate, and analytical methodologies pertinent to this specific congener, grounding our discussion in established scientific principles and field-proven insights.

Physicochemical Properties and Environmental Behavior of this compound (PCB 13)

This compound is a synthetic organochloride with the chemical formula C₁₂H₈Cl₂.[1] Its molecular structure, consisting of a biphenyl backbone with two chlorine atoms at the 3 and 4 positions on one of the phenyl rings, dictates its chemical and physical properties, which in turn govern its environmental fate and transport.

| Property | Value | Source |

| Molecular Weight | 223.09 g/mol | |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.29 | [2] |

| Water Solubility | 0.245 mg/L | [2] |

| Vapor Pressure | 2.51E-04 mm Hg | [2] |

The relatively high octanol-water partition coefficient (Log K_ow_) of 5.29 indicates a strong tendency for this compound to partition from water into organic phases, such as lipids in living organisms and organic matter in soil and sediment.[2] This property is a key driver of its bioaccumulation in food webs. While its water solubility is low, it is higher than that of more highly chlorinated PCBs, allowing for a greater potential for transport in aqueous systems. Similarly, its vapor pressure, though low, is higher than that of heavier PCB congeners, facilitating its volatilization from soil and water surfaces and subsequent atmospheric transport.[2]

The environmental behavior of this compound is characterized by its persistence. Like other PCBs, it is resistant to biodegradation, photolysis, and chemical degradation under typical environmental conditions. This resistance to breakdown contributes to its long-range transport and ubiquitous presence in the global environment.

Sources of this compound in the Environment

The primary source of this compound to the environment has been through its inclusion in commercial PCB mixtures, most notably the Aroclor series produced by Monsanto.[3] These mixtures were used in a wide array of industrial applications, including as dielectric fluids in transformers and capacitors, hydraulic fluids, and plasticizers.[2] Releases into the environment occurred through spills, leaks from equipment, and improper disposal. Although the production of PCBs was banned in many countries in the 1970s, these historical uses remain a significant source of ongoing contamination as PCBs are slowly released from old equipment and contaminated sites.[1]

The relative abundance of this compound varies among different Aroclor formulations. Understanding this distribution is crucial for source apportionment studies.

| Aroclor Mixture | Approximate Weight % of this compound (PCB 13) |

| Aroclor 1242 | 0.21 |

| Aroclor 1248 | Not a major component |

| Aroclor 1254 | Not a major component |

Data compiled from available technical documentation.[2]

Beyond its presence in legacy Aroclor mixtures, this compound can also be formed as an unintentional byproduct in certain industrial processes. While less documented than for other congeners like PCB 11, the potential for inadvertent generation should not be overlooked in comprehensive environmental assessments.

Occurrence of this compound in Environmental Samples

Due to its persistence and mobility, this compound is found in various environmental compartments worldwide. The following sections summarize its occurrence in soil and sediment, water, air, and biota, with a focus on reported concentration ranges. It is important to note that concentrations can vary significantly depending on proximity to historical sources of contamination.

Soil and Sediment

Soils and sediments act as major sinks for PCBs due to their lipophilic nature. This compound adsorbs to organic matter and clay particles, leading to its accumulation in these matrices.

Table of this compound Concentrations in Soil and Sediment

| Matrix | Location | Concentration Range | Notes | Reference |

| Soil | Various agricultural fields, Canada | Total PCBs: 0.15 to 0.514 mg/kg | Congener-specific data for PCB 13 not provided, but its presence in Aroclors suggests it would be a component of the total PCB concentration. | [4] |

| Sediment | Indiana Harbor and Ship Canal, USA | Total PCBs (sum of 163 congeners): 53 to 35,000 ng/g dry weight | While specific data for PCB 13 is not singled out, the comprehensive congener analysis implies its presence. | [5] |

| Sediment | Salton Sea, California, USA | Total PCBs: 116 to 304 ng/g dry weight | Analysis of 55 congeners; specific concentrations for PCB 13 are not detailed. | [6] |

Water

The concentration of this compound in water is generally low due to its hydrophobicity and tendency to partition to sediment and suspended particles. However, its presence in the dissolved phase is significant for its transport and bioavailability.

Table of this compound Concentrations in Water

| Matrix | Location | Concentration Range | Notes | Reference |

| Surface Water | Delaware River, USA | Not detected to 0.2 ng/L (for PCB 11) | Data for PCB 13 is not explicitly provided, but concentrations of other dichlorobiphenyls offer a point of comparison. | [7] |

| Wastewater Effluent | New York/New Jersey Harbor area, USA | 0.0016 to 9.4 ng/L (for PCB 11) | Provides context for potential concentrations of dichlorobiphenyls in impacted waterways. | [7] |

Air

Atmospheric transport is a key mechanism for the global distribution of PCBs. Lower chlorinated congeners like this compound are more volatile and thus more likely to be found in the vapor phase compared to their higher chlorinated counterparts.

Table of this compound Concentrations in Air

| Matrix | Location | Concentration Range | Notes | Reference |

| Indoor Air (Schools) | Urban and Rural, USA | Total PCBs: 0.5–194 ng/m³ | Congener profiles indicated sources from both Aroclors and modern pigments. | [8] |

| Indoor Air (Homes) | Urban (EC) and Rural (CJ), USA | Total PCBs (Geometric Mean): 1.0 ng/m³ (EC) and 0.44 ng/m³ (CJ) | Highlights the variability in indoor air concentrations. | [9] |

| Outdoor Air | Urban and Rural, USA | Generally 10-fold lower than indoor concentrations | Profiles were similar to indoor air in the same locale. | [9] |

Biota

The lipophilic nature of this compound leads to its bioaccumulation in the fatty tissues of organisms. As it moves up the food chain, its concentration can increase, a process known as biomagnification.

Table of this compound Concentrations in Biota

| Matrix | Organism | Location | Concentration Range | Notes | Reference |

| Fish Tissue | Various species | Hudson River, USA | Total PCBs (mean): 33.9 - 44.1 ppm fresh weight (1976-1979) | Illustrates high levels of historical contamination in a known hotspot. | [10] |

| Marine Mammals | Striped dolphins | Northwestern Mediterranean | Total PCBs: Levels still elevated despite a decreasing trend. | Congener-specific data for PCB 13 not detailed. | [11] |

| Fish | Various species | Antioquia Region, Colombia | Total indicator PCBs: 26.6 - 4550 pg/g wet weight | Provides a range of concentrations in a region with background levels. | [12] |

Analytical Methodologies for the Determination of this compound

The accurate and sensitive determination of this compound in complex environmental matrices requires sophisticated analytical techniques. The following workflow represents a robust and commonly employed approach.

Experimental Workflow

Caption: General workflow for the analysis of this compound in environmental samples.

Detailed Experimental Protocol

Step 1: Sample Extraction

The choice of extraction method is dependent on the sample matrix.

-

Soils and Sediments: Soxhlet extraction with a nonpolar solvent such as hexane or a mixture of hexane and acetone is a common and effective method.

-

Water: Solid-phase extraction (SPE) using a C18 or similar sorbent is preferred for its efficiency and reduced solvent consumption.

-

Air (PUF samples): Soxhlet extraction of the polyurethane foam (PUF) plugs is the standard procedure.

-

Biota: Tissues are typically homogenized and extracted with a solvent mixture, often followed by lipid removal steps such as gel permeation chromatography (GPC).

Step 2: Extract Cleanup

Crude extracts from environmental samples contain numerous co-extracted compounds that can interfere with the analysis. Cleanup is a critical step to remove these interferences.

-